molecular formula C9H8N4O B11807832 1-(6-Methylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde

1-(6-Methylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B11807832
M. Wt: 188.19 g/mol
InChI Key: MJSKZPCAGWEAJI-UHFFFAOYSA-N
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Description

1-(6-Methylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features both pyrimidine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of appropriate pyrimidine and pyrazole derivatives. One common method includes the reaction of 6-methylpyrimidine-4-carbaldehyde with hydrazine derivatives under controlled conditions . The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

1-(6-Methylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Methylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-(6-Methylpyrimidin-4-yl)-1H-pyrazole-4-carboxylic acid
  • 1-(6-Methylpyrimidin-4-yl)-1H-pyrazole-4-methanol
  • 3-Methyl-1-(6-methylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde

Comparison: 1-(6-Methylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. For example, the carboxylic acid derivative is more acidic and can participate in different types of reactions, while the methanol derivative is more prone to oxidation .

Properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

1-(6-methylpyrimidin-4-yl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C9H8N4O/c1-7-2-9(11-6-10-7)13-4-8(5-14)3-12-13/h2-6H,1H3

InChI Key

MJSKZPCAGWEAJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2C=C(C=N2)C=O

Origin of Product

United States

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